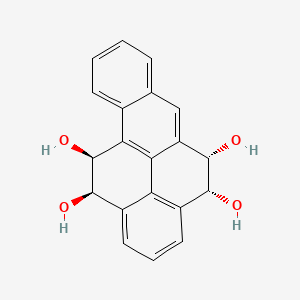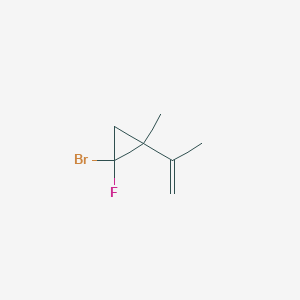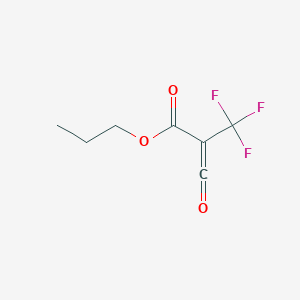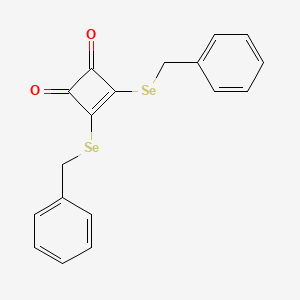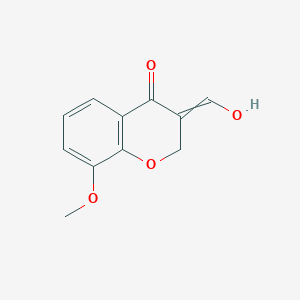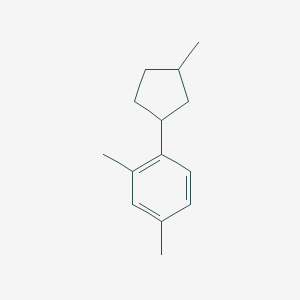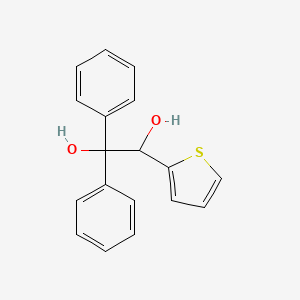
1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- is an organic compound with the molecular formula C16H14O2S This compound is characterized by the presence of two phenyl groups and a thienyl group attached to a 1,2-ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- typically involves the reaction of 1,2-diphenyl-1,2-ethanediol with a thienyl-containing reagent under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as chromatography, is also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The phenyl and thienyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include alkanes and alcohols.
Substitution: The major products depend on the specific reagents used but can include halogenated compounds and substituted aromatic compounds.
Scientific Research Applications
1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biological molecules, affecting their structure and function. The phenyl and thienyl groups can also interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1-phenyl-: This compound has a similar structure but lacks the thienyl group.
1,2-Ethanediol, 1,2-diphenyl-: This compound has two phenyl groups but lacks the thienyl group.
Uniqueness
1,2-Ethanediol, 1,1-diphenyl-2-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and physical properties. The thienyl group introduces additional aromaticity and potential for unique interactions with biological molecules, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62323-58-4 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,1-diphenyl-2-thiophen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C18H16O2S/c19-17(16-12-7-13-21-16)18(20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17,19-20H |
InChI Key |
FTTNMXJVDMOBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CS3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


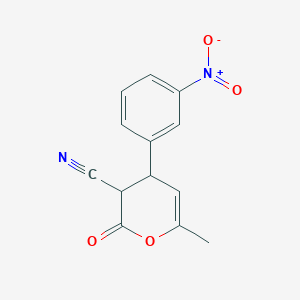
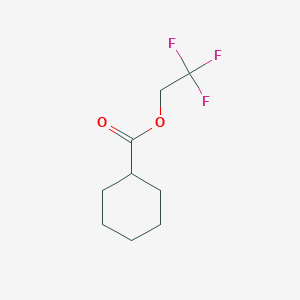

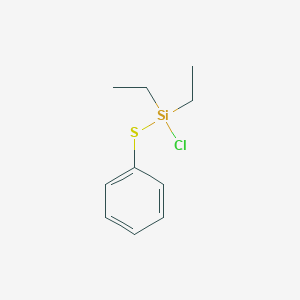
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea](/img/structure/B14521293.png)
